molecular formula C29H23N5O2S B15099424 (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15099424
M. Wt: 505.6 g/mol
InChI Key: QHWDCARDKPYHIZ-XYGWBWBKSA-N
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Description

The compound (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines multiple aromatic rings, a pyrazole moiety, and a thiazolotriazole core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the pyrazole and thiazolotriazole components. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug discovery. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In industry, the compound can be used in the development of advanced materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved mechanical strength, thermal stability, or electronic properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other pyrazole and thiazolotriazole derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H23N5O2S

Molecular Weight

505.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O2S/c1-18-8-7-9-21(14-18)27-30-29-34(32-27)28(35)25(37-29)16-22-17-33(23-10-5-4-6-11-23)31-26(22)20-12-13-24(36-3)19(2)15-20/h4-17H,1-3H3/b25-16-

InChI Key

QHWDCARDKPYHIZ-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC(=C(C=C5)OC)C)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC(=C(C=C5)OC)C)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

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